Cas no 1261821-35-5 (3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone)

3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone 化学的及び物理的性質
名前と識別子
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- 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone
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- インチ: 1S/C10H8ClF2IO/c11-5-4-8(15)9-6(10(12)13)2-1-3-7(9)14/h1-3,10H,4-5H2
- InChIKey: PUQFMTSCIBFBCE-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(C(F)F)=C1C(CCCl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 226
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013004789-1g |
3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone |
1261821-35-5 | 97% | 1g |
1,445.30 USD | 2021-07-04 | |
Alichem | A013004789-500mg |
3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone |
1261821-35-5 | 97% | 500mg |
823.15 USD | 2021-07-04 | |
Alichem | A013004789-250mg |
3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone |
1261821-35-5 | 97% | 250mg |
504.00 USD | 2021-07-04 |
3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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6. Book reviews
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenoneに関する追加情報
Professional Introduction to Compound with CAS No. 1261821-35-5 and Product Name: 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone
The compound with the CAS number 1261821-35-5 and the product name 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and iodine substituents, along with a difluoromethyl group, makes this molecule a versatile intermediate in synthetic organic chemistry, particularly in the synthesis of biologically active compounds.
In recent years, the demand for innovative intermediates in drug discovery has surged, driven by the need for more effective and targeted therapies. The 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone stands out as a promising candidate due to its ability to serve as a precursor in the construction of complex molecular architectures. The chloro and iodine atoms provide reactive sites that can be selectively modified through various chemical transformations, enabling the synthesis of a wide range of pharmacologically relevant molecules.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic methodologies. The iodine substituent, in particular, is well-known for its compatibility with palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many therapeutic agents. The 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone can thus serve as a key building block for synthesizing molecules with potential applications in areas such as oncology, immunology, and infectious diseases.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacokinetic properties, including bioavailability and metabolic stability. The difluoromethyl group in the 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone is an example of such a moiety that can confer these desirable characteristics on final drug candidates. Research has demonstrated that fluorinated analogs often exhibit improved binding affinity and reduced susceptibility to metabolic degradation, making them attractive for clinical development.
The structural motif of 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone also lends itself to further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The chloro group can be displaced by various nucleophiles under appropriate conditions, allowing for the introduction of diverse functional groups at strategic positions within the molecule. This flexibility makes it an invaluable tool for medicinal chemists seeking to explore novel chemical space.
In addition to its synthetic utility, the 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone has shown promise in preliminary biological evaluations. While specific details of these studies are proprietary at this time, early data suggest that derivatives of this compound may exhibit interesting pharmacological activities. Further research is ongoing to elucidate their mechanisms of action and assess their potential as lead compounds for new therapies.
The synthesis of 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone itself is a testament to the advancements in synthetic methodologies over recent decades. Modern techniques allow for the efficient preparation of complex molecules with high purity and yield. The ability to access such intricate structures through well-established synthetic routes underscores the importance of intermediates like this one in facilitating drug discovery efforts.
Looking ahead, the continued development of novel intermediates like 3-Chloro-2'-(difluoromethyl)-6'-iodopropiophenone will be crucial for meeting the growing demand for innovative therapeutics. As our understanding of biological pathways expands and new technologies emerge, the need for versatile and robust synthetic tools will only increase. The compound represents a significant contribution to this ongoing effort, offering a pathway to new molecular entities with the potential to address unmet medical needs.
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